The molecular formula of 3-bromo-2,4-dimethylpiperidine is , with a molecular weight of approximately 192.10 g/mol. It is classified as a substituted piperidine, which is a type of heterocyclic compound. The presence of both bromine and methyl substituents makes this compound unique compared to other piperidine derivatives, enhancing its reactivity and application potential in chemical synthesis.
The synthesis of 3-bromo-2,4-dimethylpiperidine can be achieved through several methods:
The typical reaction involves dissolving 2,4-dimethylpiperidine in an appropriate solvent followed by the gradual addition of bromine under controlled temperature conditions. The reaction time and temperature are optimized to maximize yield while preventing over-bromination or degradation of the starting material.
The molecular structure of 3-bromo-2,4-dimethylpiperidine can be represented using various structural formulas:
InChI=1S/C7H14BrN/c1-5-3-4-9-6(2)7(5)8/h5-7,9H,3-4H2,1-2H3KUIJRGWZFWXLBD-UHFFFAOYSA-NCC1CCNC(C1Br)CThe compound features a six-membered piperidine ring with a nitrogen atom integrated into the ring structure. The bromine atom is attached to one carbon atom in the ring, while two methyl groups are positioned on adjacent carbons .
3-Bromo-2,4-dimethylpiperidine is reactive and can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the desired product and can vary widely in terms of temperature, pressure, and solvent choice.
The mechanism by which 3-bromo-2,4-dimethylpiperidine interacts with biological systems or participates in chemical reactions typically involves nucleophilic attack at the carbon atom bonded to the bromine atom. This process leads to the formation of new bonds with incoming nucleophiles while releasing bromide ions .
In biological contexts, studies have indicated that piperidine derivatives may exhibit various pharmacological activities due to their ability to interact with neurotransmitter receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C7H14BrN |
| Molecular Weight | 192.10 g/mol |
| IUPAC Name | 3-bromo-2,4-dimethylpiperidine |
| InChI | InChI=1S/C7H14BrN/c1... |
| InChI Key | KUIJRGWZFWXLBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNC(C1Br)C |
3-Bromo-2,4-dimethylpiperidine has several notable applications:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7